5-(3,4-dimethoxyphenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dimethoxyphenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is a compound that belongs to the class of triazolothiazines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole ring fused with a thiazine ring, contributes to its potential as a pharmacologically active molecule.
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a protein that plays an essential role in a variety of fundamental cell functions including the maintenance of cell shape, intracellular transport, and cell division .
Mode of Action
This compound interacts with tubulin by binding to the colchicine binding site . This interaction disrupts the dynamics of microtubules, structures composed of tubulin subunits, which are crucial for cell division .
Biochemical Pathways
The compound’s interaction with tubulin disrupts the normal function of microtubules, leading to cell cycle arrest at the G2/M phase . This disruption of the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The compound’s action results in significant disruption of microtubule/tubulin dynamics, effectively inhibiting tubulin polymerization . This leads to cell cycle arrest and can induce apoptosis, or programmed cell death . This makes the compound particularly effective against cancer cells, which divide rapidly and are thus more susceptible to disruptions in the cell cycle .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors For instance, the presence of other molecules can impact the compound’s ability to reach its target Additionally, factors such as pH and temperature can affect the compound’s stability and activity
Preparation Methods
The synthesis of 5-(3,4-dimethoxyphenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with thioglycolic acid to yield the desired triazolothiazine compound . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
5-(3,4-dimethoxyphenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Medicine: Its antimicrobial properties have been explored for the development of new antibiotics.
Comparison with Similar Compounds
Similar compounds to 5-(3,4-dimethoxyphenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one include other triazolothiazines and triazoloquinoxalines. These compounds share structural similarities but differ in their biological activities and mechanisms of action. For example:
3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit antiproliferative activities but may have different target specificities and binding affinities.
1,2,4-triazolo[4,3-a]quinoxalines: These compounds have shown potential as anticancer and antimicrobial agents, with distinct mechanisms of action compared to triazolothiazines.
Overall, this compound stands out due to its unique structure and potent biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-24-14-9-8-13(10-15(14)25-2)16-11-17(23)22-19(26-16)20-18(21-22)12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFQVWVNNJGCOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.